Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid
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Overview
Description
Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid: is a complex organic compound with a unique structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid typically involves multiple steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the methyl group: This step involves the alkylation of the cyclopentane ring to introduce the methyl group at the desired position.
Attachment of the Fmoc protecting group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the carboxylic acid group: This can be achieved through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis.
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its unique structure allows for the investigation of specific binding sites and molecular recognition processes.
Medicine
In medicine, the compound has potential applications in drug development and design. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amine group. This amine group can then participate in various biochemical reactions, such as forming peptide bonds or interacting with enzymes.
Comparison with Similar Compounds
Similar Compounds
Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-ethylcyclopentane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
The uniqueness of Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry. The presence of the Fmoc protecting group and the methyl group on the cyclopentane ring provides distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-22(12-6-11-19(22)20(24)25)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
KCDAUUVKWKWDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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